Stereochemical Configuration: (4aS,7aS) vs. (4aS,7aR) Diastereomer Differentiation
The target compound is a single, defined diastereomer with (4aS,7aS) configuration. Its closest commercial analog is the (4aS,7aR)-4a-carboxylate regioisomer/diastereomer (CAS 2696257-52-8) . In the context of octahydropyranopyrrole-based ribonucleotide reductase inhibitors, the relative stereochemistry of the scaffold directly correlates with inhibitory activity; structure-function studies have demonstrated that the specific bicyclic scaffold geometry is necessary to maintain potency against the target enzyme [1]. The target compound's (4aS,7aS) arrangement ensures the correct spatial orientation of the carboxylate ester and benzyl-protected amine for downstream synthetic elaboration into the bioactive conformation.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (4aS,7aS) configuration; carboxylate at 7a-position |
| Comparator Or Baseline | (4aS,7aR) configuration (CAS 2696257-52-8); carboxylate at 4a-position |
| Quantified Difference | Not applicable (binary stereochemical difference); analogous scaffold stereochemistry has been shown to be 'necessary to maintain inhibitory activity' in ribonucleotide reductase assays [1] |
| Conditions | Class-level inference from octahydropyranopyrrole-based inhibitors in mammalian ribonucleotide reductase enzyme assays |
Why This Matters
Procuring the correct stereoisomer prevents downstream synthetic re-optimization and eliminates a critical variable in structure-activity relationship (SAR) studies.
- [1] Fuertes, M. J. et al. Design, synthesis, and evaluation of octahydropyranopyrrole-based inhibitors of mammalian ribonucleotide reductase. Bioorg. Med. Chem. Lett., 2005, 15, 5146-5149. View Source
